molecular formula C15H30O6P2 B10772058 (8,12-dimethyl-1-phosphonotrideca-7,11-dienyl)phosphonic acid

(8,12-dimethyl-1-phosphonotrideca-7,11-dienyl)phosphonic acid

Cat. No.: B10772058
M. Wt: 368.34 g/mol
InChI Key: YCVCYJHGGKYDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid involves a multi-step process that includes the formation of the phosphonate ester followed by deprotection to yield the final phosphonic acid. The reaction conditions typically involve the use of strong bases and acids to facilitate the formation and cleavage of protective groups .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    [(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid: Similar in structure and function.

    Phosphonic acid derivatives: Compounds with similar phosphonic acid functional groups.

    Squalene synthase inhibitors: Other compounds that inhibit the same enzyme.

Uniqueness

[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid is unique due to its specific structure that allows it to effectively inhibit squalene synthase. Its dual phosphonic acid groups provide strong binding affinity to the enzyme’s active site, making it a potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C15H30O6P2

Molecular Weight

368.34 g/mol

IUPAC Name

(8,12-dimethyl-1-phosphonotrideca-7,11-dienyl)phosphonic acid

InChI

InChI=1S/C15H30O6P2/c1-13(2)9-8-11-14(3)10-6-4-5-7-12-15(22(16,17)18)23(19,20)21/h9-10,15H,4-8,11-12H2,1-3H3,(H2,16,17,18)(H2,19,20,21)

InChI Key

YCVCYJHGGKYDRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCCCCC(P(=O)(O)O)P(=O)(O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.